Regioisomeric Differentiation: 2,4-Dimethoxybenzamide vs. 3,4-Dimethoxybenzamide Substitution
The target compound (CAS 952970-15-9) carries a 2,4-dimethoxybenzamide moiety, whereas the closest regioisomeric analog (CAS 953015-87-7) carries a 3,4-dimethoxybenzamide moiety. In the published isoxazole amide SMYD3 inhibitor SAR, the positioning of methoxy substituents on the benzamide ring directly affects the geometry of the amide carbonyl interaction with the SMYD3 binding site, as evidenced by cocrystal structures of related analogs [1]. Although no direct head-to-head biochemical comparison between these two specific catalog compounds has been published, the class-level SAR indicates that regioisomeric dimethoxybenzamide variants can exhibit divergent potency profiles [1].
| Evidence Dimension | Benzamide methoxy substitution pattern |
|---|---|
| Target Compound Data | 2,4-dimethoxy substitution on benzamide ring (methoxy groups at ortho and para positions relative to carbonyl) |
| Comparator Or Baseline | CAS 953015-87-7: 3,4-dimethoxy substitution on benzamide ring (methoxy groups at meta and para positions) |
| Quantified Difference | Positional isomerism; no direct quantitative biochemical comparison available for these two specific catalog entries |
| Conditions | Structural comparison based on reported SMYD3 cocrystal structures of isoxazole amide analogs (PDB 6P6G, 6O9O) [1] |
Why This Matters
For researchers building SAR libraries around the isoxazole amide scaffold, the 2,4- vs. 3,4-dimethoxy regioisomeric pair provides a critical probe for mapping the hydrogen-bond acceptor topology of the target binding site; procurement of the correct regioisomer is essential to avoid confounding SAR interpretation.
- [1] Su, D.-S. et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. DOI: 10.1021/acsmedchemlett.9b00493. View Source
